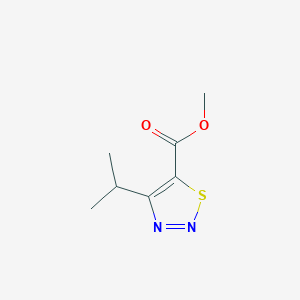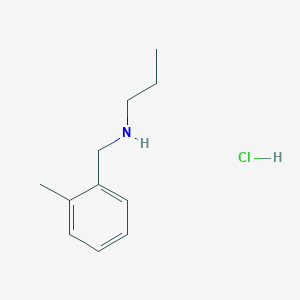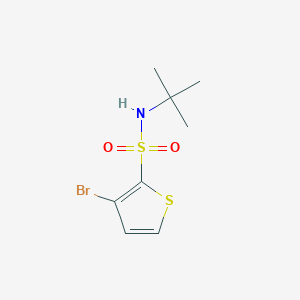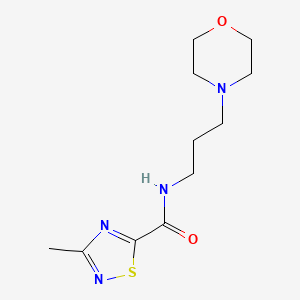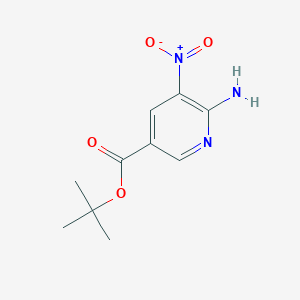
Protac 连接子 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules consisting of two ligands; an “anchor” to bind to an E3 ubiquitin ligase and a “warhead” to bind to a protein of interest, connected by a chemical linker . The length and composition of the linker play critical roles on the physicochemical properties and bioactivity of PROTACs .
Synthesis Analysis
The synthesis of PROTACs involves combining the POI ligands with piperazines containing a carbonyl group located from 1 to 6 methylene units of distance. These were synthesized through amidation reaction .
Molecular Structure Analysis
A PROTAC molecule can form a ternary structure for bringing the protein of interest to the vicinity of the E3 ligase . The PROTAC linker connects two functional heads: a ligand for E3 ligase recognition and a ligand for target protein recognition .
Chemical Reactions Analysis
The degradation of POI using PROTAC molecules is a catalytic process in which PROTACs can be dissociated once the target protein has been degraded and remain active and ready to target another protein .
Physical And Chemical Properties Analysis
PROTACs are heterobifunctional molecules and possess molecular weights in a significantly higher range than what is desired for optimal drug-like properties . The length and composition of the linker play critical roles on the physico-chemical properties and bioactivity of PROTACs .
科学研究应用
PROTAC 数据库和设计难题
PROTAC 技术取得了实质性进展,有几个 PROTAC 进入临床试验。有效 PROTAC 的设计(包括弹头、E3 配体和连接子的选择)仍然是一个重大挑战。PROTAC-DB 数据库的开发旨在通过整合结构信息和实验数据来促进 PROTAC 的合理设计,为该领域的的研究人员提供宝贵的资源 (高祺翁等,2020)。
连接子对 PROTAC 性能的影响
在 PROTAC 中连接靶蛋白结合剂和 E3 连接酶结合剂的连接子的设计显着影响其降解效率、渗透性和细胞毒性。一项研究重点介绍了使用直接生物学方法快速制备和表征大量连接子类似物,从而深入了解连接子结构-活性关系 (查尔斯·E·亨德里克等,2022)。
连接子成分的影响
PROTAC 连接子的组成和长度对其物理化学性质和生物活性至关重要。最近向更复杂的官能连接子的转变旨在增强 PROTAC 的生物活性以进行治疗干预,强调了合理连接子设计的重要性 (罗伯特·I·特劳普等,2020)。
PROTAC 的新型合成方法
已经开发出创新的合成方法,例如固相合成,用于有效形成 PROTAC,包括沙利度胺基嵌合体。这种方法简化了 PROTAC 的生产,促进了对不同蛋白激酶抑制剂及其生物功能的探索 (S. Krajcovicova 等,2019)。
PROTAC 设计中的计算方法
计算方法在评估连接子在 PROTAC 中形成三元复合物的适用性中起着至关重要的作用。基于结构的计算技术可以帮助预测 PROTAC 的功效,从而实现更合理的设计并减少对大量反复试验的需求 (白楠等,2021)。
作用机制
Target of Action
Protac Linker 5, like other Proteolysis Targeting Chimeras (PROTACs), is a heterobifunctional molecule designed to degrade disease-related target proteins . The primary targets of PROTACs are proteins that are important for tumorigenesis . These targets include transcription factors, kinases, and important epigenetic effectors from the bromodomain and histone deacetylase (HDAC) families .
Mode of Action
The mode of action of Protac Linker 5 involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The PROTAC molecule binds to both the E3 ligase and the target protein, bringing them into close proximity . This proximity induces the ubiquitination of the target protein, marking it for degradation by the ubiquitin-proteasome system (UPS) .
Biochemical Pathways
The biochemical pathway involved in the action of Protac Linker 5 is the ubiquitin-proteasome system (UPS) . The UPS is a major pathway for intracellular protein degradation and maintenance of balance in vivo . The PROTAC recruits the E3 ligase to the target protein, causing the target protein to be polyubiquitinated . The ubiquitinated protein is then recognized and degraded by the proteasome in the cell .
Pharmacokinetics
The pharmacokinetics of Protac Linker 5, like other PROTACs, is unique due to its event-driven pharmacology . A PROTAC molecule is capable of catalyzing the degradation of multiple target protein molecules . Due to this catalytic mode of action, PROTACs are required at significantly lower concentrations than traditional small molecule inhibitors .
Result of Action
The result of Protac Linker 5’s action is the degradation of the target protein . This degradation inhibits the whole biological function of the target protein . PROTACs have been shown to be effective against a variety of diseases, including cancers, neurodegenerative diseases, and inflammations .
Action Environment
The action environment of Protac Linker 5 can influence its action, efficacy, and stability. Factors such as the expression levels of the E3 ligase and the target protein, the presence of deubiquitinase activity, and the rate of revival of protein synthesis can all impact the degradation efficiency of a PROTAC . Additionally, the design of the linker connecting the E3 ligase and the target protein is crucial for the efficient binding of PROTACs and the orientation of both proteins in the PROTAC-induced ternary complex .
安全和危害
According to the Chemical Safety Data Sheet, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJICCZROGLAHNB-BIBCNAKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

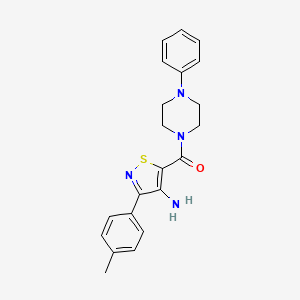

![3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865521.png)
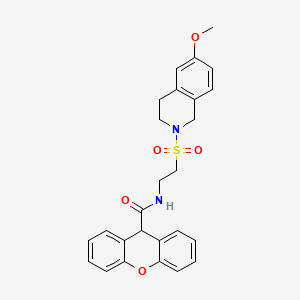
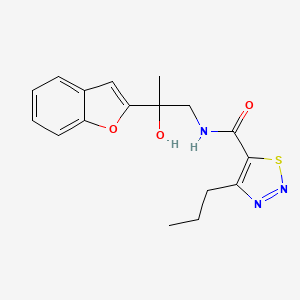
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)

